3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
Description
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is an organic compound belonging to the diazabicyclic class. Its molecular framework features both benzyloxy and tert-butoxycarbonyl protective groups, which provide stability and facilitate various chemical reactions. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile functional groups.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylmethoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)13-21(11-15)17(25)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFOJADYMPBLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
3-Oxidopyraziniums, generated in situ from 2(1H)-pyrazinones, act as azomethine ylides. Reacting these with methyl acrylate under anhydrous dichloromethane at −20°C yields cycloadducts with endo selectivity. Key parameters:
- Temperature : Lower temperatures (−20°C to 0°C) favor cycloadduct formation over competing aza-Diels–Alder pathways.
- Solvent : Dichloromethane (CH₂Cl₂) provides optimal polarity for dipole stabilization.
- Catalyst : Triethylamine (Et₃N) facilitates ylide generation without inducing side reactions.
- Dissolve 4-methoxybenzyl (PMB)-protected 2(1H)-pyrazinone (1.0 equiv) in CH₂Cl₂ (0.1 M).
- Add methyl acrylate (1.2 equiv) and Et₃N (2.0 equiv) at −20°C.
- Stir for 12 h, warm to room temperature, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the cycloadduct (73% yield).
Sequential Protective Group Installation
Boc Protection at Position 8
The less sterically hindered nitrogen at position 8 is protected first using di-tert-butyl dicarbonate (Boc₂O):
Cbz Protection at Position 3
Benzyl chloroformate (Cbz-Cl) installs the second protective group under mildly basic conditions:
- Dissolve Boc-protected intermediate (1.0 equiv) in CH₂Cl₂ (0.1 M).
- Add Cbz-Cl (1.2 equiv) and Et₃N (2.0 equiv) at 0°C.
- Stir for 4 h, wash with 1M HCl, dry over Na₂SO₄, and concentrate (82% yield).
Carboxylic Acid Functionalization
Ester Hydrolysis
The methyl ester at position 1 is hydrolyzed to the carboxylic acid using LiOH:
- Dissolve methyl ester (1.0 equiv) in THF/H₂O (4:1, 0.1 M).
- Add LiOH (3.0 equiv) and stir at 50°C for 8 h.
- Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate (78% yield).
Critical Note : Boc groups remain intact under these conditions, while PMB protections require subsequent removal via TFA/CH₂Cl₂ (1:9).
Optimization and Scalability
Solvent Screening
Comparative studies in DMF, THF, and CH₂Cl₂ revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| CH₂Cl₂ | 82 | 98 |
| THF | 75 | 95 |
| DMF | 68 | 90 |
Catalytic Effects
Triethylamine outperformed DIPEA and pyridine in suppressing N-deprotection:
| Base | Yield (%) | Deletion Product (%) |
|---|---|---|
| Et₃N | 82 | <2 |
| DIPEA | 77 | 5 |
| Pyridine | 65 | 12 |
Characterization Data
Spectral Analysis
X-ray Crystallography
Single-crystal analysis confirmed the bicyclo[3.2.1]octane geometry and protective group orientations (CCDC 2052341).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often involving reagents like potassium permanganate or other strong oxidizers.
Reduction: : Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially targeting the benzyloxy or tert-butoxycarbonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles or electrophiles in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
Major products depend on the specific reaction conditions but typically include oxidized, reduced, or substituted derivatives of the original diazabicyclic framework.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is extensively utilized in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, especially in combinatorial chemistry.
Biology: : Used in the modification of biomolecules for enhanced stability or activity.
Medicine: : It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly in the development of enzyme inhibitors or receptor modulators.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's functionality typically revolves around its interaction with biological molecules, forming stable complexes that inhibit or modulate enzymatic activity or receptor interactions. The benzyloxy and tert-butoxycarbonyl groups play crucial roles in enhancing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the protective benzyloxycarbonyl and tert-butoxycarbonyl groups.
3-((Benzyloxy)carbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the tert-butoxycarbonyl protection.
8-(tert-Butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid: : Lacks the benzyloxycarbonyl protection.
Unique Characteristics
The unique combination of benzyloxy and tert-butoxycarbonyl groups in 3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid provides enhanced chemical stability, increased reactivity, and improved protection during synthetic procedures compared to its analogs.
Biological Activity
3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid (CAS No. 1251003-34-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in drug design. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 418.48 g/mol. The structure features a bicyclic framework, which is significant for its biological interactions.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its activity as an inhibitor of Cathepsin C, a cysteine protease involved in various physiological processes, including immune response and inflammation. Inhibitors of Cathepsin C have therapeutic potential in treating conditions such as cystic fibrosis and chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme | Inhibition Potency | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cathepsin C | Potent | |
| Antimicrobial Activity | Various pathogens | Moderate | |
| Cytotoxicity | Cancer Cell Lines | High |
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits moderate antimicrobial activity against various pathogens. This property may be attributed to its structural features that allow it to interact with microbial cell membranes or specific metabolic pathways.
Cytotoxicity
Research has indicated that this compound demonstrates significant cytotoxic effects on certain cancer cell lines. This cytotoxicity is likely due to its ability to disrupt cellular processes essential for cancer cell survival.
Case Studies and Research Findings
- Inhibition of Cathepsin C :
- Antimicrobial Assessment :
- Cytotoxic Effects :
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves sequential protection of the diazabicyclo[3.2.1]octane core. First, the tert-butoxycarbonyl (Boc) group is introduced at the 8-position via Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF). The 3-position is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. Final purification requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water to achieve >95% purity. Confirmation of regioselectivity is critical, as competing reactions may occur at adjacent amines .
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
- Boc group : ~1.4 ppm (singlet, 9H tert-butyl) and ~80-85 ppm (, carbonyl).
- Cbz group : Aromatic protons ( 7.2–7.4 ppm) and benzyloxy carbonyl carbon ( ~155 ppm).
HRMS should match the exact mass (±3 ppm) of the molecular ion. Cross-validate with IR spectroscopy for carbonyl stretches (Cbz: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at 2–8°C in a tightly sealed, desiccated container under inert gas (argon or nitrogen). Avoid exposure to moisture, acids, or bases, as the Boc and Cbz groups are labile under acidic/basic conditions. Stability studies suggest <5% degradation over 12 months when stored properly .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing bulky substituents to the diazabicyclo core?
- Methodological Answer : Steric hindrance at the 1-carboxylic acid position complicates functionalization. Use kinetic control by:
- Lowering reaction temperatures (0–5°C).
- Employing bulky bases (e.g., DIPEA) to deprotonate the carboxylate without promoting side reactions.
- Adding catalytic DMAP to enhance acylation efficiency. Monitor progress via TLC (silica, UV-active spots) and isolate intermediates promptly to prevent decomposition .
Q. What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?
- Methodological Answer : Use X-ray crystallography to unambiguously assign stereochemistry. For dynamic systems, employ NOESY NMR to detect spatial proximity between protons (e.g., bridgehead H and Cbz benzyl protons). Computational methods (DFT with B3LYP/6-31G*) can predict stable conformers and compare experimental vs. calculated -NMR shifts. Discrepancies often arise from solvation effects or crystal packing .
Q. How to design a stability-indicating HPLC method for detecting degradation products?
- Methodological Answer : Develop a gradient HPLC method using:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B).
- Gradient : 10% B to 90% B over 30 min.
Validate specificity by stressing the compound under heat (60°C, 72 hr), acid (0.1M HCl, 24 hr), and base (0.1M NaOH, 24 hr). Identify degradation peaks via LC-MS and compare with synthetic standards of potential byproducts (e.g., de-Boc or de-Cbz derivatives) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map the energy landscape of transition states. Key parameters:
- NPA charges : Identify electron-deficient carbons susceptible to nucleophilic attack.
- Frontier molecular orbitals (FMOs) : HOMO localization on the carboxylate group suggests nucleophilic reactivity.
Compare computed activation energies () with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate models .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Solubility discrepancies often stem from residual moisture or impurities. Conduct a controlled study:
- Dry solvents over molecular sieves.
- Prepare saturated solutions at 25°C, filter, and quantify dissolved compound via UV-Vis (λ = 260 nm).
- Cross-check with nephelometry for turbidity thresholds.
Literature inconsistencies (~20–50 mg/mL in DMSO) may reflect batch-to-batch variability in crystallinity or hygroscopicity .
Q. What experimental evidence supports or refutes the proposed mechanism for acid-catalyzed degradation?
- Methodological Answer : Monitor degradation via -NMR in CD₃OD/DCl (pH 2):
- Loss of Boc (tert-butyl signal disappearance at 1.4 ppm).
- Emergence of tert-butanol ( 1.2 ppm) and CO₂ (confirmed by gas chromatography).
Kinetic isotope effects (using D₂O) and trapping experiments (with NH₄HCO₃) confirm a proton-transfer mechanism. Competing pathways (e.g., Cbz cleavage) are negligible below pH 3 .
Safety and Compliance
Q. What personal protective equipment (PPE) is mandatory during handling?
- Methodological Answer :
Use nitrile gloves (tested for chemical permeation), safety goggles, and a lab coat. For airborne particulates, wear a NIOSH-approved N95 respirator. Conduct operations in a fume hood with sash height ≤18 inches. Decontaminate spills with 5% NaHCO₃ solution to neutralize acidic degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
